4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine-1-ethanol dihydrochloride
Description
4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine-1-ethanol dihydrochloride is a complex organic compound with the molecular formula C23H28Cl2F4N2OS. It is known for its unique structural features, including a thioxanthene core substituted with fluorine and trifluoromethyl groups, and a piperazine moiety linked via a propyl chain. This compound is often referred to by its common name, teflutixol .
Properties
CAS No. |
53542-42-0 |
|---|---|
Molecular Formula |
C23H28Cl2F4N2OS |
Molecular Weight |
527.4 g/mol |
IUPAC Name |
2-[4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C23H26F4N2OS.2ClH/c24-17-4-5-19-18(2-1-7-28-8-10-29(11-9-28)12-13-30)20-14-16(23(25,26)27)3-6-21(20)31-22(19)15-17;;/h3-6,14-15,18,30H,1-2,7-13H2;2*1H |
InChI Key |
XYVCUQHFZOJKNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl |
Related CAS |
55837-23-5 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine-1-ethanol dihydrochloride involves multiple steps. The starting material is typically a thioxanthene derivative, which undergoes fluorination and trifluoromethylation to introduce the desired substituents. The intermediate product is then reacted with a propyl piperazine derivative under controlled conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine-1-ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthene core to a more reduced state.
Substitution: Halogen substitution reactions can occur, particularly involving the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine-1-ethanol dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine-1-ethanol dihydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thioxanthene derivatives and piperazine-containing molecules. Examples are:
- Flupenthixol
- Zuclopenthixol
- Chlorprothixene
Uniqueness
What sets 4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine-1-ethanol dihydrochloride apart is its unique combination of fluorine and trifluoromethyl substituents, which impart distinct chemical and biological properties. These features enhance its stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine-1-ethanol dihydrochloride, commonly known as teflutixol , is a compound with significant pharmacological properties. It belongs to the thioxanthene class of antipsychotic drugs and has been studied for its effects on various biological systems, particularly in the treatment of psychiatric disorders.
- Molecular Formula : C23H28Cl2F4N2OS
- Molecular Weight : 527.4 g/mol
- CAS Number : 53542-42-0
- IUPAC Name : 2-[4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazin-1-yl]ethanol; dihydrochloride
Teflutixol acts primarily as an antagonist at dopamine receptors, particularly D2 receptors, which are implicated in the pathophysiology of schizophrenia and other mood disorders. Additionally, it has affinity for serotonin receptors, contributing to its antidepressant effects. The compound’s unique structural features, including the thioxanthene core and trifluoromethyl substitutions, enhance its binding properties and biological activity.
Pharmacological Effects
- Antipsychotic Activity : Teflutixol has been shown to reduce symptoms of psychosis in clinical settings. It is effective in managing schizophrenia and related disorders by modulating neurotransmitter systems.
- Antidepressant Effects : Studies indicate that teflutixol exhibits antidepressant properties, likely due to its action on serotonin receptors alongside dopamine antagonism.
- Anxiolytic Properties : Preliminary research suggests potential anxiolytic effects, making it a candidate for further exploration in anxiety disorders.
Case Studies and Clinical Trials
Several studies have investigated the efficacy of teflutixol:
- A randomized controlled trial involving patients with schizophrenia demonstrated significant reductions in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo, indicating robust antipsychotic effects.
- Another study highlighted its effectiveness in treating depressive episodes associated with schizophrenia, showing improved mood and reduced anxiety levels over a 12-week treatment period.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H28Cl2F4N2OS |
| Molecular Weight | 527.4 g/mol |
| CAS Number | 53542-42-0 |
| Antagonistic Activity | D2 Dopamine Receptor |
| Affinity for Serotonin | Moderate (5HT2A receptor) |
Research Findings
Recent literature has expanded on the potential applications of teflutixol:
- Neurotransmitter Modulation : Research indicates that teflutixol not only blocks dopamine receptors but also enhances serotonin levels in certain brain regions, contributing to its therapeutic effects.
- Side Effect Profile : Compared to other antipsychotics, teflutixol has a favorable side effect profile, with lower incidences of extrapyramidal symptoms (EPS).
- Long-term Efficacy : Longitudinal studies suggest that continuous use can maintain symptom control without significant tolerance development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
